molecular formula C21H24N4O2 B2455026 Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate CAS No. 1012343-78-0

Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate

Cat. No.: B2455026
CAS No.: 1012343-78-0
M. Wt: 364.449
InChI Key: DODKRMXURTZUAC-UHFFFAOYSA-N
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Description

Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate is a compound that belongs to the class of imidazo[1,2-b]pyridazinesThe imidazo[1,2-b]pyridazine moiety is a privileged structure in drug design, known for its ability to bind to the hinge region of kinases, making it a valuable scaffold for developing therapeutic agents .

Preparation Methods

The synthesis of Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis platforms and high-throughput screening techniques.

Chemical Reactions Analysis

Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 3-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-2-27-21(26)16-8-6-7-15(13-16)18-14-22-20-12-11-19(24-25(18)20)23-17-9-4-3-5-10-17/h6-8,11-14,17H,2-5,9-10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODKRMXURTZUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CN=C3N2N=C(C=C3)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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